An In-depth Technical Guide to Citronellyl Butyrate: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Citronellyl Butyrate: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citronellyl butyrate (B1204436), a monoterpenoid ester, is a volatile organic compound recognized for its characteristic fruity and rosy aroma.[1] This comprehensive technical guide provides a detailed overview of the chemical and physical properties of citronellyl butyrate, its molecular structure, and methodologies for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound for their work. This document includes tabulated data for key properties, detailed experimental protocols for both chemical and enzymatic synthesis, and analytical procedures for its characterization using modern spectroscopic and chromatographic techniques. Furthermore, visual workflows are provided to clearly illustrate the synthesis and analysis processes.
Chemical Structure and Identification
Citronellyl butyrate, systematically named 3,7-dimethyloct-6-en-1-yl butanoate, is the ester formed from the condensation of citronellol (B86348) and butyric acid.[2] Its structure is characterized by a C14 backbone.
| Identifier | Value |
| IUPAC Name | 3,7-dimethyloct-6-en-1-yl butanoate[2] |
| Synonyms | Citronellyl butanoate, 3,7-Dimethyl-6-octen-1-yl butyrate[2] |
| CAS Number | 141-16-2[2] |
| Molecular Formula | C₁₄H₂₆O₂[2] |
| SMILES | CCCC(=O)OCCC(C)CCC=C(C)C[2] |
| InChI | InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3[2] |
| InChIKey | XQPZQXTWYZAXAK-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of citronellyl butyrate is presented in the table below. These properties are crucial for its handling, formulation, and application in various research and industrial settings.
| Property | Value | Unit |
| Molecular Weight | 226.35 | g/mol [2] |
| Appearance | Colorless liquid with a strong, fruity-rosy odor[3] | - |
| Boiling Point | 245 | °C at 760 mmHg[2] |
| Melting Point | -22.4 | °C[4] |
| Density | 0.873 | g/mL at 25 °C[4] |
| Refractive Index | 1.445 | n20/D[4] |
| Solubility | Insoluble in water; miscible with alcohol, ether, chloroform, and most fixed oils.[3][4] | - |
| Vapor Pressure | 0.004 | mmHg at 25 °C (estimated) |
| Flash Point | >230 | °F (>110 °C)[4] |
| logP | 4.6 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of citronellyl butyrate.
Chemical Synthesis: Esterification of Citronellol with Butyryl Chloride
This protocol describes a common method for the chemical synthesis of citronellyl butyrate.
Materials:
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Citronellol (15.4 g, 0.1 mol)
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Butyryl chloride (12.7 g, 0.12 mol)
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Pyridine (B92270) (9.5 g, 0.12 mol)
-
Diethyl ether (200 mL)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel (for column chromatography)
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Hexane (B92381) and Ethyl acetate (B1210297) (for elution)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve citronellol (15.4 g) and pyridine (9.5 g) in 100 mL of diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add butyryl chloride (12.7 g) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent to yield citronellyl butyrate as a colorless oil.
Enzymatic Synthesis using Immobilized Lipase (B570770)
This protocol outlines a greener, enzymatic approach to synthesizing citronellyl butyrate.[5]
Materials:
-
Citronellol (7.7 g, 0.05 mol)
-
Butyric acid (4.4 g, 0.05 mol)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
n-Hexane (as solvent, optional)
-
Molecular sieves (3Å, activated)
Procedure:
-
To a 100 mL flask, add citronellol (7.7 g) and butyric acid (4.4 g).
-
If using a solvent, add 50 mL of n-hexane. For a solvent-free system, proceed without solvent.
-
Add activated molecular sieves (approx. 1 g) to remove water formed during the reaction.
-
Add the immobilized lipase (e.g., 0.5 g of Novozym 435).
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Once the reaction reaches completion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
If a solvent was used, remove it under reduced pressure. The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like citronellyl butyrate.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).
Sample Preparation:
-
Prepare a stock solution of citronellyl butyrate in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1 mg/mL.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Maintain at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
Data Analysis:
-
Identify the peak corresponding to citronellyl butyrate based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantify the amount of citronellyl butyrate in unknown samples by using the calibration curve generated from the standards.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid citronellyl butyrate sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands for an ester: a strong C=O stretch around 1735-1750 cm⁻¹ and C-O stretches in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of citronellyl butyrate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
Acquisition Parameters (Example for ¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: -2 to 12 ppm
Acquisition Parameters (Example for ¹³C NMR):
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 s
-
Spectral Width: 0 to 220 ppm
Data Analysis:
-
Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons and carbons in the citronellyl butyrate molecule.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Chemical synthesis workflow for citronellyl butyrate.
Caption: Enzymatic synthesis workflow for citronellyl butyrate.
Caption: Analytical workflow for GC-MS analysis of citronellyl butyrate.
Safety and Handling
Citronellyl butyrate is generally considered safe for its intended use in fragrances and as a flavoring agent. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild skin or eye irritation in some individuals.[6] It is recommended to handle citronellyl butyrate in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and analysis of citronellyl butyrate. The detailed protocols and tabulated data are intended to equip researchers and scientists with the necessary information to effectively work with this compound. The provided workflows offer a clear visual representation of the key experimental processes, further aiding in the practical application of this knowledge. As a widely used fragrance and flavor compound, a thorough understanding of citronellyl butyrate's characteristics is essential for its application in various scientific and industrial fields.
